molecular formula C14H8F3NO5 B6409806 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261663-87-9

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409806
CAS RN: 1261663-87-9
M. Wt: 327.21 g/mol
InChI Key: NQEPWPGKHRVVLZ-UHFFFAOYSA-N
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Description

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, or 4-NITRO-2-TFMPB, is a synthetic compound with a wide range of applications in scientific research. It is a versatile and powerful reagent that has been used in the synthesis of a variety of organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

4-NITRO-2-TFMPB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and intermediates for organic synthesis. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

4-NITRO-2-TFMPB has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. It has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
4-NITRO-2-TFMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and to inhibit the growth of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of ROS (reactive oxygen species). In addition, it has been shown to inhibit the activity of several enzymes involved in signal transduction pathways, such as MAPKs and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

4-NITRO-2-TFMPB is a versatile and powerful reagent that can be used in a variety of scientific research applications. It is relatively stable and has a low toxicity, making it an ideal reagent for laboratory experiments. However, it is important to note that it can be toxic to some organisms, and it should be used with caution.

Future Directions

The potential applications of 4-NITRO-2-TFMPB are vast, and there are a number of future directions that could be explored. These include the development of new methods for the synthesis of organic compounds, further research into the biochemical and physiological effects of 4-NITRO-2-TFMPB, and the development of new applications for 4-NITRO-2-TFMPB in the fields of medicine and agriculture. Additionally, further research into the mechanism of action of 4-NITRO-2-TFMPB could lead to the development of new drugs and therapies.

Synthesis Methods

4-NITRO-2-TFMPB can be synthesized from 4-nitrobenzoic acid and 3-trifluoromethoxyphenylmagnesium bromide. The synthesis begins with the reaction of 4-nitrobenzoic acid with 3-trifluoromethoxyphenylmagnesium bromide, followed by an acid-catalyzed hydrolysis of the resulting 4-nitro-2-(3-trifluoromethoxyphenyl)benzyl ester to obtain 4-NITRO-2-TFMPB. The overall reaction scheme is shown below:

properties

IUPAC Name

4-nitro-2-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-3-1-2-8(6-10)12-7-9(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEPWPGKHRVVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691782
Record name 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261663-87-9
Record name 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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